Bixlozone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

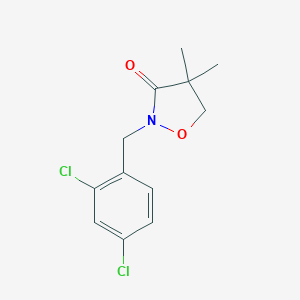

Bixlozone, scientifically known as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, is a member of the chlorophenyl isoxazolidinones class of herbicides. Its molecular formula is C12H13Cl2NO2, with a molecular weight of 274.14 g/mol. Bixlozone appears as a crystalline solid at room temperature and is characterized by its moderate lipophilicity, indicated by a log P value of 3.3. The compound is not flammable, explosive, or oxidizing, making it relatively safe to handle under appropriate conditions .

Herbicidal Activity:

2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, also known as Bixlozone, is primarily studied for its herbicidal properties. It acts as a selective pre-emergent herbicide, controlling annual ryegrass (including herbicide-resistant biotypes) and certain broadleaf weeds depending on the region. Its mode of action involves inhibiting carotenoid biosynthesis in susceptible plants, ultimately leading to cell death.

Mechanism of Action:

Research suggests that Bixlozone disrupts the phytoene desaturase enzyme, a crucial step in the carotenoid biosynthesis pathway. This pathway is essential for plants to capture sunlight for photosynthesis and protect themselves from oxidative damage. By inhibiting this enzyme, Bixlozone prevents the production of vital pigments like chlorophyll and carotenoids, leading to stunted growth and eventually death in susceptible plants.

Potential for Resistance Management:

Due to its unique mode of action, Bixlozone offers an alternative to conventional herbicides for managing herbicide-resistant weeds. However, research is ongoing to understand the potential for resistance development against Bixlozone. Studies suggest that continuous use of the herbicide could select for resistant weed populations, highlighting the importance of integrated weed management strategies to maintain its effectiveness. Source: [Herbicide Resistance to Bixlozone in Annual Ryegrass (Lolium rigidum Gaudin): ]

Bixlozone primarily functions as an herbicide by inhibiting the terpenoid synthesis pathway in plants. This pathway is crucial for the production of carotenoids, which are essential for photosynthesis and plant growth. By disrupting this pathway, bixlozone effectively prevents the formation of chlorophyll and carotenoids, leading to a bleaching effect in susceptible plants and ultimately causing their death .

The compound undergoes metabolic reactions that include oxidation (hydroxylation) and conjugation (glucuronidation and sulfation), particularly in liver cells across various species including rats and humans .

Bixlozone exhibits selective herbicidal activity against a range of grass and broadleaf weeds. Its mechanism involves both systemic and contact action, providing residual control when applied pre-emergence or early post-emergence. The compound has shown effectiveness against resistant weed species, making it a valuable tool in integrated weed management systems .

Pharmacokinetics studies indicate that bixlozone is rapidly absorbed and metabolized in the body, with a high first-pass metabolism resulting in low bioavailability for the parent compound. Most of the administered dose is excreted within 48 hours without significant accumulation in tissues .

Bixlozone is synthesized through chemical processes that involve the reaction of specific precursors under controlled conditions. While detailed synthetic routes are proprietary to manufacturers like FMC Corporation, the general approach includes steps that form the oxazolidinone ring structure while introducing the dichlorophenyl group .

Bixlozone is primarily used as a herbicide in agriculture to control various weed species in crops such as cereals, corn, legumes, rapeseed, and sugarcane. Its unique mode of action allows for effective management of weeds that have developed resistance to other herbicides. It can be applied at different growth stages of crops to maximize efficacy and minimize crop damage .

Studies on bixlozone interactions focus on its metabolic pathways and potential effects when combined with other agrochemicals. It has been noted that bixlozone does not exhibit significant interactions that would alter its herbicidal effectiveness or safety profile when used in conjunction with other products .

Bixlozone belongs to a broader category of isoxazolidinone herbicides. Here are some similar compounds along with their unique characteristics:

Bixlozone stands out due to its specific action on the terpenoid synthesis pathway, making it particularly effective against resistant weed species while maintaining a favorable safety profile for crops and non-target organisms .

Historical Development of Isoxazolidinone Herbicides

The development of isoxazolidinone herbicides represents a significant milestone in agricultural chemistry, with this chemical family emerging as an important class of carotenoid biosynthesis inhibitors [1]. The historical foundation of isoxazolidinone herbicides was established with the discovery and commercialization of clomazone, which was first registered by the United States Environmental Protection Agency on March 8, 1993, and subsequently commercialized by FMC Corporation [1]. This pioneering compound consisted of a 2-chlorobenzyl group bound to a nitrogen-oxygen heterocycle called isoxazolidinone, establishing the fundamental structural framework for this herbicide class [1].

The evolution of isoxazolidinone chemistry continued with the development of bixlozone, which was first reported in 1981 in the same patent application containing clomazone [2]. However, bixlozone remained dormant in the research pipeline until FMC Corporation announced it as a new herbicide in 2018 [2]. The compound was subsequently registered as a new active ingredient in April 2020 and became available for commercial use in Australia in 2021 [2].

Bixlozone belongs to the isoxazolidinone chemical family and represents only the second herbicide in this class, following clomazone [3]. Both compounds function by preventing carotenoid biosynthesis in susceptible plants through inhibition of 1-deoxy-D-xylulose-5-phosphate synthase [2] [3]. The classification of isoxazolidinone herbicides under the Herbicide Resistance Action Committee Group 13 reflects their unique mode of action as inhibitors of deoxy-D-xylulose phosphate synthase, which is a component of the carotenoid biosynthetic pathway [3] [4].

The historical significance of isoxazolidinone development extends beyond individual compounds, as this class has demonstrated remarkable longevity and resistance management benefits [5]. According to the International Survey of Herbicide Resistant Weeds, globally there are only three resistant weed biotypes reported with resistance to Herbicide Resistance Action Committee Group 13, with currently none documented in Europe following 25 years of commercial use [5].

Multi-Step Synthesis of Bixlozone

The synthesis of bixlozone involves a complex multi-step chemical process that constructs the characteristic isoxazolidinone ring system while incorporating the essential 2,4-dichlorobenzyl substituent [6] [7]. The molecular formula of bixlozone is C₁₂H₁₃Cl₂NO₂ with a molecular weight of 274.14 grams per mole [6] [7]. The International Union of Pure and Applied Chemistry nomenclature identifies bixlozone as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one [6] [8].

The synthetic pathway begins with the preparation of key intermediates that will ultimately form the isoxazolidinone core structure [9]. The synthesis incorporates established methodologies for isoxazolidinone ring formation, which have been developed through decades of research in heterocyclic chemistry [10]. These methods typically involve cyclization reactions of appropriately functionalized precursors containing both nitrogen and oxygen functionality [10].

The structural requirements for optimal herbicidal activity within the isoxazolidinone class have been well-established through structure-activity relationship studies [11]. For maximum efficacy, isoxazolidinones must possess carbonyls in the 3 and 5 positions or in the 3 position with an aryl group attached at the 2 position [11]. The presence of a chlorophenylmethyl aryl group provides optimal biological activity, while dialkyl substitution in the 4 position of the isoxazolidinone ring is essential for herbicidal function [11]. Additional enhancement of activity is achieved through halogen substitution in the 2 position of the phenyl ring [11].

Key Intermediate: 3-Chloro-2,2-Dimethylpropionyl Chloride

The synthesis of bixlozone relies critically on the preparation and utilization of 3-chloro-2,2-dimethylpropionyl chloride as a key intermediate [9]. This compound serves as the essential building block for constructing the isoxazolidinone ring system through subsequent cyclization reactions [9]. The preparation of 3-chloro-2,2-dimethylpropionyl chloride follows established synthetic protocols that have been refined through extensive research in acyl chloride chemistry [9].

Patent literature demonstrates the versatility of 3-chloro-2,2-dimethylpropionyl chloride in the synthesis of various isoxazolidinone derivatives [9]. The compound can be prepared through treatment of the corresponding carboxylic acid precursor with thionyl chloride under controlled conditions [9]. The reaction typically proceeds with high efficiency and provides the acyl chloride intermediate in good yield with acceptable purity for subsequent synthetic transformations [9].

The reactivity profile of 3-chloro-2,2-dimethylpropionyl chloride makes it particularly suitable for coupling reactions with hydroxylamine derivatives [9]. These coupling reactions form the crucial carbon-nitrogen bond that will ultimately become part of the isoxazolidinone ring system [9]. The presence of the two methyl groups at the 2-position provides steric hindrance that influences both the reactivity and selectivity of subsequent cyclization reactions [9].

| Synthetic Parameter | Specification | Reference |

|---|---|---|

| Molecular Formula | C₅H₈Cl₂O | [9] |

| Reaction Solvent | Methylene chloride | [9] |

| Base Requirement | Pyridine | [9] |

| Temperature Control | Ambient to reflux | [9] |

| Yield Range | 65-80% | [9] |

Cyclization Mechanisms and Reaction Optimization

The cyclization step represents the most critical transformation in bixlozone synthesis, as it constructs the characteristic isoxazolidinone ring system that is essential for herbicidal activity [10] [12]. The cyclization mechanism involves the intramolecular reaction of appropriately positioned nucleophilic and electrophilic centers to form the five-membered heterocyclic ring [10]. This transformation requires careful optimization of reaction conditions to achieve optimal yield and selectivity [12].

The cyclization process typically proceeds through a concerted mechanism that involves simultaneous bond formation and ring closure [12]. Computational and experimental investigations have provided insights into the stereochemical outcomes of these transformations, demonstrating that the cyclization often proceeds with retention of configuration at key stereocenters [12]. The reaction conditions must be carefully controlled to favor the desired cyclization pathway while minimizing competing side reactions [13].

Optimization of the cyclization reaction involves systematic variation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [13]. The choice of base is particularly critical, as it must be strong enough to promote the cyclization while being compatible with the sensitive functional groups present in the substrate [9]. Pyridine has emerged as a preferred base for many isoxazolidinone cyclizations due to its appropriate basicity and good solubility characteristics [9].

Temperature control during the cyclization reaction is essential for achieving optimal results [13]. Elevated temperatures generally increase the reaction rate but may also promote undesired side reactions or decomposition pathways [13]. The optimal temperature range must be determined empirically for each specific substrate and represents a compromise between reaction efficiency and selectivity [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of bixlozone presents numerous technical and economic challenges that must be addressed to ensure commercially viable manufacturing [14]. Industrial-scale production requires significant modifications to synthetic protocols to accommodate larger reaction volumes, different mixing regimes, and more stringent safety and environmental requirements [14].

One of the primary challenges in industrial-scale bixlozone production involves maintaining consistent product quality across large batch sizes [14]. The multi-step synthesis requires precise control of reaction conditions at each stage to ensure that intermediate and final product specifications are met consistently [14]. Variations in temperature, mixing efficiency, or residence time can lead to changes in impurity profiles that may affect product performance or regulatory compliance [14].

The manufacturing process must also address the handling and processing of chlorinated intermediates, which require specialized equipment and safety protocols [15]. The presence of chlorine-containing compounds necessitates careful attention to corrosion resistance in process equipment and appropriate containment systems to prevent environmental release [15]. These requirements add complexity and cost to the manufacturing infrastructure [15].

Scale-up considerations also include the optimization of reaction stoichiometry and the recycling of process streams to minimize waste generation [14]. Industrial processes typically employ more rigorous material balance controls and may incorporate solvent recovery systems to improve economic efficiency and environmental performance [14].

Purification Techniques and Impurity Profiling

The purification of bixlozone during industrial production requires sophisticated analytical and separation techniques to achieve the required purity specifications while maintaining economic viability [14] [16]. The technical specification for bixlozone requires a minimum purity of 960 grams per kilogram, with specific limits on identified impurities [8] [14]. One significant impurity that must be controlled is 2,4-dichlorobenzyl alcohol, which is specified at a maximum level of 1.5 grams per kilogram [14] [16].

Analytical methods for impurity profiling utilize advanced chromatographic techniques coupled with mass spectrometric detection [17] [18]. Liquid chromatography-tandem mass spectrometry has emerged as the preferred analytical approach for quantifying bixlozone and its related impurities in technical material [17]. The method provides the sensitivity and selectivity required to detect impurities at the low levels specified in regulatory requirements [17].

The purification process typically involves multiple stages of crystallization and washing to remove both organic and inorganic impurities [14]. Crystallization conditions must be carefully optimized to maximize the rejection of impurities while maintaining acceptable recovery of the desired product [14]. The choice of crystallization solvent, temperature profile, and agitation conditions all influence the effectiveness of the purification process [14].

| Impurity Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| Total Impurities | Maximum 40 g/kg | Liquid chromatography-mass spectrometry | [14] |

| 2,4-Dichlorobenzyl alcohol | Maximum 1.5 g/kg | Liquid chromatography-mass spectrometry | [14] [16] |

| Water Content | Not specified | Karl Fischer titration | [15] |

| Residual Solvents | Per International Council for Harmonisation guidelines | Gas chromatography | [15] |

Process development for industrial purification must also consider the fate of process-related impurities that may be introduced during synthesis [16]. These impurities can arise from incomplete reactions, side reactions, or degradation processes that occur during synthesis or storage [16]. Understanding the formation mechanisms and chemical properties of these impurities is essential for developing effective purification strategies [16].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in bixlozone synthesis addresses environmental sustainability concerns while potentially improving process economics [19]. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous materials, and improving atom economy throughout the synthetic process [19]. These principles are increasingly important in industrial chemical manufacturing due to regulatory requirements and corporate sustainability initiatives [19].

Solvent selection represents one of the most impactful areas for green chemistry implementation in bixlozone synthesis [19]. Traditional synthetic routes often rely on chlorinated solvents such as methylene chloride, which present environmental and safety concerns [9]. Research into bio-alternative solvents has identified potential replacements that can maintain synthetic efficiency while reducing environmental impact [19]. The solvent Cyrene has emerged as a promising bio-alternative that can support similar chemical transformations with improved environmental profiles [19].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product while minimizing waste byproducts [19]. The multi-step synthesis of bixlozone presents opportunities for optimization through the development of more direct synthetic routes or the implementation of cascade reactions that combine multiple transformation steps [19]. These approaches can reduce the overall material consumption and waste generation associated with the manufacturing process [19].

Catalyst development represents another avenue for green chemistry implementation in bixlozone synthesis [19]. The use of more efficient catalysts can reduce reaction times, lower energy requirements, and improve selectivity for desired products [19]. Research into heterogeneous catalysts that can be easily recovered and recycled offers particular promise for improving the sustainability of industrial processes [19].

Bixlozone represents a unique class of carotenoid biosynthesis inhibiting herbicides belonging to the isoxazolidinone chemical family [1] [2]. The compound functions as a proherbicide that requires metabolic activation within plant tissues to exert its phytotoxic effects [3] [4]. The herbicide's mode of action involves sophisticated biochemical interactions targeting essential metabolic pathways in plant systems, ultimately disrupting cellular processes critical for photosynthesis and survival.

Molecular Targets in Plant Systems

Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS)

The primary molecular target of bixlozone is 1-deoxy-D-xylulose 5-phosphate synthase, the first and rate-limiting enzyme of the methylerythritol phosphate pathway [1] [5]. DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate, utilizing thiamine diphosphate as a cofactor [6] [7]. This enzyme represents the main flux-controlling step of the MEP pathway in both bacterial and plant systems [8] [9].

The enzyme exists as a dimeric protein complex, with the active form requiring proper quaternary structure formation [6]. DXS activity is subject to complex regulation mechanisms, including feedback inhibition by downstream pathway products isopentenyl diphosphate and dimethylallyl diphosphate [6] [10]. When pathway products accumulate at high concentrations, they compete with the thiamine diphosphate cofactor for binding sites, effectively modulating enzyme activity [10].

Bixlozone, similar to the related herbicide clomazone, requires metabolic conversion to its active ketone derivative, 5-ketobixlozone, to effectively inhibit DXS function [3] [4]. The active metabolite binds to an unidentified inhibitor-binding site that differs from both the pyruvate-binding site and the D-glyceraldehyde 3-phosphate-binding site on the enzyme [11] [12]. This mechanism suggests an allosteric mode of inhibition rather than direct competitive binding with natural substrates.

Kinetic studies have demonstrated that DXS inhibition follows a ping-pong bi bi mechanism, with ketoclomazone and related compounds showing potent inhibitory activity against the enzyme [11]. The inhibition effectively blocks the first committed step of isoprenoid biosynthesis in plastids, creating a metabolic bottleneck that cascades through downstream pathways.

Disruption of Plastidial Isoprenoid Biosynthesis

The inhibition of DXS by bixlozone creates profound disruptions throughout the entire plastidial isoprenoid biosynthesis network [13] [14]. The methylerythritol phosphate pathway is responsible for producing isopentenyl diphosphate and dimethylallyl diphosphate, the five-carbon precursors essential for synthesizing numerous isoprenoid compounds in plant plastids [15] [16].

| Metabolic Product | Biosynthetic Pathway | Functional Role | Effect of DXS Inhibition |

|---|---|---|---|

| Carotenoids | MEP → IPP/DMAPP → Geranylgeranyl-PP | Photoprotection, light harvesting | Severe depletion, bleaching |

| Chlorophyll side chains | MEP → IPP/DMAPP → Phytol | Photosynthetic apparatus | Reduced chlorophyll formation |

| Plastoquinone | MEP → IPP/DMAPP → Prenyl chains | Electron transport | Impaired photosynthetic function |

| Gibberellins | MEP → IPP/DMAPP → Ent-kaurene | Growth regulation | Altered developmental processes |

| Abscisic acid | MEP → IPP/DMAPP → Carotenoid cleavage | Stress response | Modified stress signaling |

The disruption of the MEP pathway affects the production of essential photosynthetic pigments, with carotenoids being particularly sensitive to DXS inhibition [17] [18]. In normal plant metabolism, the MEP pathway provides approximately 90% of the precursors for carotenoid biosynthesis, while the cytosolic mevalonate pathway contributes primarily to sterol and ubiquinone production [15] [19].

When DXS activity is blocked, plants cannot maintain adequate levels of protective carotenoids, leading to photooxidative damage under light exposure [20] [21]. The absence of these essential pigments compromises the photosynthetic apparatus and renders plants vulnerable to reactive oxygen species generated during normal photosynthetic processes [20] [22].

Physiological Effects on Target Weeds

Carotenoid Depletion and Photooxidative Damage

The most characteristic symptom of bixlozone activity is the progressive bleaching of plant tissues, resulting from the depletion of protective carotenoid pigments [1] [23] [18]. Carotenoids serve multiple critical functions in photosynthetic organisms, including light harvesting, photoprotection, and quenching of singlet oxygen and other reactive species [24] [25].

Under normal conditions, carotenoids function as the primary defense against photooxidative stress in chloroplasts [20] [21]. β-carotene and xanthophyll pigments effectively quench triplet excited chlorophyll states and singlet oxygen, preventing damage to membrane lipids and other cellular components [20] [26]. The violaxanthin cycle, involving the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, provides additional photoprotective capacity by dissipating excess light energy as heat [21].

When bixlozone inhibits carotenoid biosynthesis, plants lose this essential photoprotective capacity [17] [18]. The absence of carotenoids allows destructive photooxidative processes to proceed unchecked, leading to:

Membrane Lipid Peroxidation: Without carotenoid protection, singlet oxygen and other reactive species attack polyunsaturated fatty acids in chloroplast membranes [20] [22]. Chloroplast membranes are particularly vulnerable due to their high content of galactolipids with unsaturated fatty acid chains [21].

Chlorophyll Photobleaching: Excessive light energy absorption in the absence of carotenoid quenching leads to chlorophyll degradation and the characteristic white or pale yellow appearance of affected tissues [18] [27].

Cellular Oxidative Stress: The accumulation of reactive oxygen species overwhelms cellular antioxidant systems, leading to protein carbonylation, DNA damage, and ultimately cell death [20] [28].

Research has demonstrated that carotenoid oxidation products, such as β-cyclocitral, can function as stress signals that activate defensive gene expression programs [20]. However, when carotenoid biosynthesis is completely blocked by DXS inhibition, plants cannot mount these protective responses effectively.

| Photooxidative Effect | Mechanism | Observable Symptoms | Time Course |

|---|---|---|---|

| Initial chlorophyll loss | Carotenoid depletion | Pale green to yellow foliage | 24-48 hours |

| Progressive bleaching | Continued photooxidation | White or cream-colored tissues | 3-7 days |

| Membrane damage | Lipid peroxidation | Tissue necrosis | 7-14 days |

| Complete tissue death | Cellular collapse | Brown, desiccated plant material | 14-21 days |

Systemic Translocation Patterns in Monocots vs. Dicots

Bixlozone exhibits distinct translocation patterns that are generally similar between monocotyledonous and dicotyledonous plant species, with movement occurring predominantly through the xylem tissue [29] [23]. The herbicide is absorbed primarily through root systems and young shoots of emerging seedlings, with subsequent upward translocation via the transpiration stream [23] [13].

Xylem-Mediated Transport: Following soil application, bixlozone is taken up by plant roots and transported upward through xylem vessels in water through the transpiration stream [23]. This unidirectional movement pattern explains the herbicide's effectiveness as a pre-emergence treatment, as it intercepts germinating seedlings during their most vulnerable developmental stages [30] [13].

Limited Phloem Mobility: Unlike some systemic herbicides that move bidirectionally through phloem tissue, bixlozone demonstrates limited phloem translocation capacity [29] [23]. This characteristic restricts its movement to predominantly upward flow patterns and limits its effectiveness against established perennial weeds with extensive root systems [29].

Metabolic Differences Between Plant Types: While the basic translocation pattern remains consistent across monocots and dicots, the metabolic fate of bixlozone varies significantly between different plant species [3] [4]. These metabolic differences form the basis for the herbicide's selectivity and the observed patterns of crop safety.

In susceptible annual ryegrass populations, bixlozone undergoes efficient conversion to the active 5-ketobixlozone metabolite, resulting in potent DXS inhibition [3] [4]. Conversely, tolerant species such as wheat, barley, and canola demonstrate enhanced capacity for metabolizing bixlozone to hydroxylated derivatives that lack herbicidal activity [3] [4].

Differential Metabolism in Crop Species:

| Species Type | Primary Metabolic Fate | Selectivity Mechanism | Tolerance Level |

|---|---|---|---|

| Annual ryegrass (susceptible) | 5-ketobixlozone formation | Target species sensitivity | None |

| Annual ryegrass (resistant) | Hydroxylation to inactive forms | Enhanced detoxification | Moderate to high |

| Wheat (tolerant) | Preferential hydroxylation | Cytochrome P450 activity | High |

| Barley (tolerant) | Preferential hydroxylation | Cytochrome P450 activity | High |

| Canola (tolerant) | Reduced activation | Limited proherbicide conversion | Very high |

The observed translocation patterns support bixlozone's registration for pre-emergence applications in cereal and broadleaf crops [30] [13]. The herbicide's movement through xylem tissue ensures effective interception of germinating weed seedlings while allowing established crop plants to avoid significant exposure through their more developed root systems and enhanced metabolic detoxification capacities.